

N-Acetyl Glyphosate-d3: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and biochemical context of **N-Acetyl Glyphosate-d3**. This deuterated analog of N-Acetyl Glyphosate serves as a critical internal standard for the accurate quantification of its non-labeled counterpart, a significant metabolite of the widely used herbicide, glyphosate.

Core Chemical Properties

N-Acetyl Glyphosate-d3 is a stable, isotopically labeled form of N-Acetyl Glyphosate. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2] Its fundamental chemical and physical properties are summarized below.



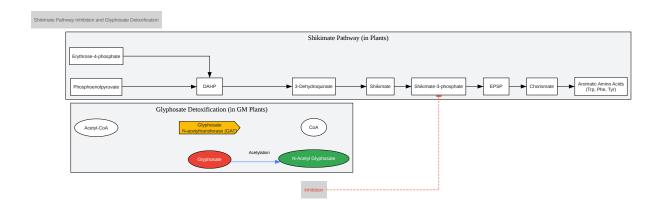
Property	Value	Reference	
Chemical Name	2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid	[2]	
Synonyms	N-(Acetyl-d3)-N- (phosphonomethyl)glycine	e [1]	
CAS Number	1346604-36-1	[1][2]	
Molecular Formula	C5H7D3NO6P	[1]	
Molecular Weight	214.13 g/mol	[1][2]	
Appearance	Off-White Solid		
Purity	>95% (typically analyzed by HPLC)	[1]	
Storage Conditions	+4°C	[1]	
Solubility	Information not widely available, but likely soluble in water and polar organic solvents.		
Stability	Stable under recommended storage conditions. For use in solution, stability should be validated under specific experimental conditions.[3][4] [5][6][7]		

Biochemical Context: Glyphosate Metabolism and Detoxification

N-Acetyl Glyphosate is a primary metabolite of glyphosate in genetically modified, glyphosate-resistant crops that express the glyphosate N-acetyltransferase (GAT) gene.[8][9][10][11] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the secondary amine of



glyphosate, effectively neutralizing its herbicidal activity.[9][12] The herbicidal action of glyphosate stems from its inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms.[13][14][15][16][17] Acetylation by GAT prevents glyphosate from binding to and inhibiting EPSPS, thus conferring resistance to the plant.



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Caption: Glyphosate inhibits the EPSPS enzyme in the shikimate pathway, while GAT detoxifies glyphosate through acetylation.

Experimental Protocols



The accurate quantification of N-Acetyl Glyphosate, often in complex matrices such as food and environmental samples, necessitates robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique, with **N-Acetyl Glyphosate-d3** used as an internal standard to ensure accuracy and precision.

Sample Preparation: QuPPe Method for Food Matrices

A common and effective sample preparation procedure is the Quick Polar Pesticides (QuPPe) method.[18]

Materials:

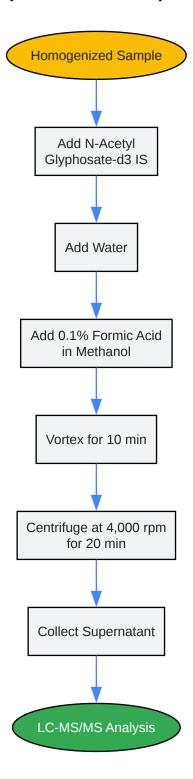
- Homogenized sample
- Water (HPLC grade)
- Methanol with 1% formic acid
- N-Acetyl Glyphosate-d3 internal standard solution
- Polypropylene centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Weigh a representative portion of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add a known amount of the N-Acetyl Glyphosate-d3 internal standard solution.
- Add water to the sample, with the volume adjusted based on the sample's moisture content as specified in the QuPPe protocol.
- Add a volume of 0.1% formic acid in methanol equal to the total water content.
- Vortex the mixture vigorously for 10 minutes.



- Centrifuge the sample at 4,000 rpm for 20 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis, potentially after a dilution step.



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Caption: A generalized workflow for sample preparation using the QuPPe method.

LC-MS/MS Analysis

The following provides a representative, non-derivatization LC-MS/MS method for the analysis of N-Acetyl Glyphosate. Method parameters should be optimized for the specific instrumentation and matrix being analyzed.

Instrumentation:

- · UPLC or HPLC system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: A porous graphitic carbon (Hypercarb) column is often effective.[19][20]
 Alternatively, a mixed-mode column such as the Torus DEA can be used.[21]
- Mobile Phase A: Acidified water (e.g., 1.2% formic acid in water).
- Mobile Phase B: Acetonitrile with 0.5% formic acid.[20]
- Flow Rate: 0.35 mL/min.[20]
- Column Temperature: 40°C.[20]
- Injection Volume: 5 μL.[20]
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A,
 which is then decreased over the course of the run to elute the analytes.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.[22]
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both N-Acetyl Glyphosate and N-Acetyl Glyphosate-d3.



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-Acetyl Glyphosate	210	150	25
210	192	9	
N-Acetyl Glyphosate-	213	150	-
213	195	-	

Note: Collision energies are instrument-dependent and require optimization. The provided MRM transitions for N-Acetyl Glyphosate are based on published data.[21] The transitions for the deuterated standard are inferred based on the fragmentation of the non-labeled compound.

Synthesis of N-Acetyl Glyphosate

While **N-Acetyl Glyphosate-d3** is commercially available, understanding its synthesis provides valuable context. A general approach involves the N-acetylation of glyphosate. A patented method describes a process that could be adapted for the deuterated analog.[23]

General Synthetic Scheme:

- Reaction of N-phosphoryl methyl acetamide with paraformaldehyde and carbon monoxide/hydrogen gas in the presence of a rhodium catalyst. This forms the N-acetyl glyphosate backbone.
- For the deuterated analog, deuterated acetic anhydride or a similar deuterated acetylating agent would be used in a suitable synthetic step.
- Purification is typically achieved through crystallization.

Stability and Storage

Deuterated standards require careful handling to maintain their isotopic purity and concentration.



- Storage: Store neat material at +4°C as recommended.[1] For long-term storage of solutions,
 -20°C is often advised.[3] Protect from light by using amber vials.[3]
- Solution Stability: The stability of **N-Acetyl Glyphosate-d3** in solution is dependent on the solvent, pH, and temperature. Acidic or basic conditions can potentially lead to the exchange of deuterium atoms with protons from the solvent.[4] It is crucial to validate the stability of the internal standard in the specific experimental matrix and conditions being used.[3][4]

This technical guide provides a foundational understanding of **N-Acetyl Glyphosate-d3** for its effective use in research and analytical applications. For specific applications, further method development and validation are essential.

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